1,4-Naphthoquinone, 4a,5,8,8a-tetrahydro-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthoquinone, 4a,5,8,8a-tetrahydro-6-methyl- is a chemical compound with the molecular formula C11H12O2. It is a derivative of naphthoquinone and is known for its unique structure and properties. This compound is used in various scientific research applications due to its interesting chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Naphthoquinone, 4a,5,8,8a-tetrahydro-6-methyl- can be synthesized through several methods. One common synthetic route involves the reaction of naphthalene derivatives with appropriate reagents under controlled conditions. For example, the oxidation of naphthalene with chromium trioxide can yield naphthoquinone derivatives . Another method involves the aerobic oxidation of naphthalene over a vanadium oxide catalyst .
Industrial Production Methods
In industrial settings, the production of 1,4-naphthoquinone derivatives often involves large-scale oxidation processes. The use of vanadium oxide catalysts in the presence of oxygen is a common method for producing these compounds efficiently .
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthoquinone, 4a,5,8,8a-tetrahydro-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions where different functional groups replace hydrogen atoms on the naphthoquinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions include various naphthoquinone derivatives, hydroquinones, and substituted naphthoquinones. These products have diverse applications in different fields of research and industry .
Scientific Research Applications
1,4-Naphthoquinone, 4a,5,8,8a-tetrahydro-6-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in redox signaling.
Industry: It is used in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-naphthoquinone, 4a,5,8,8a-tetrahydro-6-methyl- involves its ability to undergo redox cycling and generate reactive oxygen species (ROS). These ROS can modulate various cellular signaling pathways, including the Nrf2 pathway, which is involved in the regulation of antioxidant responses . Additionally, this compound can interact with protein tyrosine phosphatases and other molecular targets, affecting cellular functions and communication .
Comparison with Similar Compounds
Similar Compounds
Menadione (2-methyl-1,4-naphthoquinone): Known for its role as a vitamin K precursor.
Juglone (5-hydroxy-1,4-naphthoquinone): Exhibits strong biological activities, including antimicrobial and anticancer properties.
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Known for its anticancer and anti-inflammatory effects.
Uniqueness
1,4-Naphthoquinone, 4a,5,8,8a-tetrahydro-6-methyl- is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its ability to generate ROS and modulate redox signaling pathways makes it a valuable compound for research in chemistry, biology, and medicine .
Properties
CAS No. |
33982-92-2 |
---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
6-methyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione |
InChI |
InChI=1S/C11H12O2/c1-7-2-3-8-9(6-7)11(13)5-4-10(8)12/h2,4-5,8-9H,3,6H2,1H3 |
InChI Key |
NHJJSOMKTLLJIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2C(C1)C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.